N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13(2)5-9(6-14(3,4)20-13)18-11-10-7-17-19-12(10)16-8-15-11/h7-9,20H,5-6H2,1-4H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPNUSSIIANVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC=NC3=C2C=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazolopyrimidine core, followed by the introduction of the tetramethylpiperidinyl group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Oxone to form hydroxylamine derivatives.
Reduction: Typically involves reducing agents to modify the functional groups.
Substitution: Reactions with halides or other nucleophiles to introduce new substituents.
Common Reagents and Conditions
Common reagents include iodine for oxidation reactions and various alkyl halides for substitution reactions. The conditions often involve specific solvents and temperatures to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylamine derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, favoring interactions with nucleophilic residues in target proteins.
- Hybrid Structures: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () combine multiple heterocycles, broadening biological activity through dual binding modes.
Physicochemical Properties
- Solubility : Compounds with hydrophilic substituents (e.g., methoxyethyl in ) exhibit higher aqueous solubility, whereas bulky groups (e.g., tetramethylpiperidinyl) may reduce solubility but enhance lipophilicity .
- Melting Points : Derivatives like 4aA () melt at 132°C, while halogenated analogues (e.g., ) likely have higher melting points due to stronger intermolecular forces .
Biological Activity
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as TMPP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
TMPP is synthesized through multi-step organic reactions that typically involve the formation of a pyrazolopyrimidine core followed by the introduction of the tetramethylpiperidinyl group. The synthesis often requires specific catalysts and controlled conditions to achieve high yields and purity.
Table 1: Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2,2,6,6-Tetramethylpiperidin-4-one, aromatic aldehydes |
| Reaction Conditions | Reflux in ethanol with potassium hydroxide |
| Yield | Typically >80% |
2.1 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of TMPP and related pyrazolo[3,4-d]pyrimidine derivatives. Research indicates that these compounds may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response.
Case Study: COX Inhibition
Atatreh et al. reported that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values comparable to celecoxib (0.04 μmol) in inhibiting COX-2 activity. This suggests that TMPP and its analogs could serve as effective anti-inflammatory agents by modulating inflammatory pathways .
2.2 Anticancer Activity
TMPP has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
Case Study: Cancer Cell Line Studies
In a study focusing on pyridine heterocyclic hybrids, TMPP derivatives were tested against hepatocyte-derived carcinoma and breast cancer cell lines. The most potent derivative demonstrated significant antiproliferative activity and was selected for further in vivo testing against breast cancer models .
The mechanism by which TMPP exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : TMPP binds to active sites on enzymes such as COX-2, thereby inhibiting their activity.
- Signal Transduction Modulation : It may alter signaling pathways associated with inflammation and cancer progression by affecting the expression of key proteins involved in these processes.
4. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of TMPP is crucial for optimizing its biological activity:
- Functional Groups : The presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity.
- Substituent Effects : Variations in substituents on the piperidinyl group can influence both potency and selectivity towards biological targets.
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increases anti-inflammatory potency |
| Alkyl substitutions | Alters binding affinity |
5. Conclusion
This compound represents a promising candidate for further research due to its notable anti-inflammatory and anticancer properties. Ongoing studies focusing on its mechanism of action and structure-activity relationships will be essential for developing effective therapeutic agents based on this compound.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Core pyrazolo[3,4-d]pyrimidine scaffold formation : React 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with substituted amines or aryl halides under Buchwald-Hartwig or Ullmann coupling conditions. demonstrates similar protocols using dry acetonitrile or dichloromethane as solvents, with cesium carbonate as a base and copper catalysts (e.g., CuBr) .
- Piperidine substitution : Introduce the tetramethylpiperidinyl group via SN2 reactions using alkyl halides or Mitsunobu conditions. highlights the use of cyclopropanamine and cesium carbonate in DMSO for analogous amine couplings .
- Characterization : Key intermediates are confirmed via 1H/13C NMR (e.g., δ 8.87 ppm for aromatic protons in ), IR (e.g., N-H stretches at ~3298 cm⁻¹ in ), and HRMS (e.g., m/z 215 [M+H]+ in ) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure, and what key spectral features should be analyzed?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–9.0 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm). provides reference shifts for the pyrazolo[3,4-d]pyrimidine core .
- IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹), as seen in for urea/thiourea derivatives .
- HRMS : Confirm molecular weight (e.g., C17H13N5O has MW 303.32 in ) and isotopic patterns .
- X-ray crystallography (if available): Resolve steric effects from the tetramethylpiperidine group, as shown in for piperazinyl analogs .
Advanced Research Questions
Q. How do solvent selection and reaction conditions influence regioselectivity and yield in the synthesis?
Methodological Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions (), while non-polar solvents (e.g., benzene) favor electrophilic substitutions () .
- Catalytic systems : Copper(I) bromide () improves coupling efficiency for aryl halides, but Pd-based catalysts may reduce steric hindrance from the tetramethylpiperidine group.
- Temperature : Prolonged heating (e.g., 35°C for 48 hours in ) increases conversion but risks decomposition. Optimize via Design of Experiments (DoE) to balance time and yield .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Reaction path analysis : Use quantum chemical calculations (e.g., DFT) to model transition states. highlights ICReDD’s approach combining computational screening and experimental validation .
- Kinetic vs. thermodynamic control : For example, if computational models predict preferential formation of a regioisomer not observed experimentally, adjust reaction time or temperature to favor the kinetic product.
- Data reconciliation : Cross-validate using multiple spectroscopic techniques (e.g., NMR coupling constants vs. X-ray data) .
Q. How can catalytic systems be optimized to improve coupling reaction efficiency?
Methodological Answer:
- Ligand design : Bulky ligands (e.g., Xantphos) reduce steric clashes with the tetramethylpiperidine group. uses 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone as a ligand .
- Catalyst loading : Lower CuBr concentrations (e.g., 0.1 equiv. in ) minimize side reactions while maintaining activity .
- Additives : Ascorbic acid or molecular sieves can stabilize catalysts or scavenge moisture, improving yields by 10–15% in similar systems () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
